

Spectroscopic data for 1-Butoxy-3,5-difluorobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Butoxy-3,5-difluorobenzene**

Cat. No.: **B170051**

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An In-Depth Technical Guide to the Spectroscopic Data of **1-Butoxy-3,5-difluorobenzene**

This guide provides a detailed analysis of the expected spectroscopic data for **1-Butoxy-3,5-difluorobenzene**, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and data from analogous compounds to present a robust, predictive interpretation of its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

1-Butoxy-3,5-difluorobenzene possesses a unique combination of a flexible butoxy group and a symmetrically substituted difluorophenyl ring. This structure gives rise to a distinct spectroscopic signature that can be unequivocally identified through a combination of modern analytical techniques. Understanding these spectroscopic characteristics is paramount for its synthesis, purification, and application in various research and development endeavors.

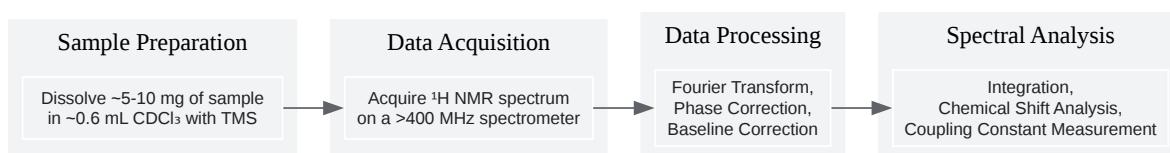
Caption: Molecular structure of **1-Butoxy-3,5-difluorobenzene**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A standard ^1H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of **1-Butoxy-3,5-difluorobenzene** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.



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Caption: General workflow for acquiring a ^1H NMR spectrum.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.45	Triplet of Triplets	1H	Ar-H (para to O)
~6.55	Doublet of Triplets	2H	Ar-H (ortho to O)
~3.95	Triplet	2H	-OCH ₂ -
~1.75	Quintet	2H	-OCH ₂ CH ₂ -
~1.50	Sextet	2H	-CH ₂ CH ₂ CH ₃
~0.98	Triplet	3H	-CH ₃

Interpretation and Rationale

The aromatic region of the ^1H NMR spectrum is predicted to show two distinct signals. The proton para to the butoxy group is expected to appear as a triplet of triplets due to coupling with the two equivalent ortho protons and the two equivalent meta fluorine atoms. The two

equivalent protons ortho to the butoxy group are anticipated to appear as a doublet of triplets, coupling with the para proton and the two meta fluorine atoms. The chemical shifts are expected to be upfield relative to benzene (7.36 ppm) due to the electron-donating effect of the butoxy group.

The aliphatic butoxy chain will exhibit four signals. The methylene group attached to the oxygen (-OCH₂-) is the most deshielded and is expected to appear as a triplet around 3.95 ppm. The subsequent methylene groups will appear further upfield, with the terminal methyl group being the most shielded, appearing as a triplet around 0.98 ppm. The multiplicities of these signals are due to proton-proton coupling with adjacent carbons. This prediction is supported by the known ¹H NMR data of butoxybenzene.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~163 (dd)	C-F
~161 (t)	C-O
~101 (t)	C-H (ortho to O)
~98 (t)	C-H (para to O)
~68	-OCH ₂ -
~31	-OCH ₂ CH ₂ -
~19	-CH ₂ CH ₂ CH ₃
~14	-CH ₃

(dd = doublet of doublets, t = triplet)

Interpretation and Rationale

The ^{13}C NMR spectrum is expected to show eight distinct signals. The carbon atoms directly bonded to fluorine will be significantly affected by C-F coupling, appearing as a doublet of doublets. The carbon attached to the butoxy group is also expected to be in the downfield region. The aromatic CH carbons will appear as triplets due to C-F coupling. The chemical shifts of the butoxy chain carbons are predicted based on the known spectrum of butoxybenzene.^[2] The presence of two fluorine atoms will have a significant impact on the chemical shifts and multiplicities of the aromatic carbons due to through-bond C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Strong	Aliphatic C-H stretch
~1620, 1590, 1470	Medium-Strong	Aromatic C=C stretch
~1250-1000	Strong	C-O-C stretch & C-F stretch

Interpretation and Rationale

The IR spectrum will be characterized by strong C-H stretching vibrations from the butoxy group in the 2960-2850 cm⁻¹ region. Aromatic C-H stretches are expected at slightly higher wavenumbers. The presence of the benzene ring will be confirmed by characteristic C=C stretching absorptions between 1620 and 1470 cm⁻¹. A strong, broad absorption band between 1250 and 1000 cm⁻¹ is predicted, which will be a composite of the C-O-C ether stretch and the C-F stretches. This is consistent with the IR spectra of similar aromatic ethers like anisole[3][4] and fluorinated benzenes.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

A mass spectrum would be obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum Data

m/z	Predicted Identity
186	$[M]^+$ (Molecular Ion)
129	$[M - C_4H_9]^+$
101	$[M - C_4H_9O]^+$
57	$[C_4H_9]^+$

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak $[M]^+$ at m/z = 186, corresponding to the molecular weight of **1-Butoxy-3,5-difluorobenzene** ($C_{10}H_{12}F_2O$).^[6] A prominent fragmentation pathway would be the loss of the butyl group (C_4H_9), resulting in a fragment at m/z 129. Another significant fragmentation would be the cleavage of the C-O bond, leading to a fragment at m/z 101. The observation of a peak at m/z 57 would correspond to the butyl cation. This fragmentation pattern is analogous to that observed for butoxybenzene.^[7]

Conclusion

The combination of 1H NMR, ^{13}C NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile for the structural elucidation of **1-Butoxy-3,5-difluorobenzene**. While this guide is based on predictive analysis, it offers a scientifically rigorous framework for interpreting the experimental data for this compound. The detailed interpretation of the expected spectra, grounded in the data of analogous compounds, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules.

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- To cite this document: BenchChem. [Spectroscopic data for 1-Butoxy-3,5-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170051#spectroscopic-data-for-1-butoxy-3-5-difluorobenzene>

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